molecular formula C20H39NO B14914213 Icos-11-enamide

Icos-11-enamide

Cat. No.: B14914213
M. Wt: 309.5 g/mol
InChI Key: LBHQTVBKPMHICN-UHFFFAOYSA-N
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Description

Icos-11-enamide is a sphingolipid derivative characterized by a long-chain unsaturated acyl group. Structurally, it is defined as (Z)-N-[(E)-1,3,4-trihydroxyhexadec-8-en-2-yl]this compound, featuring a cis double bond at the 11th carbon of the icosyl chain and a hydroxylated sphingosine backbone . This compound is part of the ceramide family, which plays critical roles in cellular signaling, membrane structure, and apoptosis regulation. Its unsaturated acyl chain contributes to unique physicochemical properties, such as fluidity and interaction with lipid rafts, distinguishing it from saturated analogs .

Properties

IUPAC Name

icos-11-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHQTVBKPMHICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Icos-11-enamide can be synthesized through the condensation of (11Z)-icos-11-enoic acid with ammonia . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include moderate temperatures and the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Icos-11-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Icos-11-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Icos-11-enamide involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors. The exact pathways depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Key Observations :

  • Chain Saturation : The Z-configured double bond in this compound enhances membrane fluidity compared to saturated analogs like stearamide .
  • Functional Groups: Replacing the amide group with a carboxylic acid (as in (Z)-Icos-11-enoic acid) reduces lipid solubility and alters receptor binding .

Physicochemical Properties

Comparative data on solubility, log P, and synthesis complexity:

Compound Solubility (mg/mL) Log P Synthesis Yield (%) Key Challenges
This compound 0.02 (DMSO) 8.2 60–70 Stereochemical purity of hydroxyls
(Z)-Icos-11-enoic acid 0.15 (Ethanol) 6.5 85 Oxidation sensitivity
8-Fluoroquinolin-4-ol 0.69 (Water) 2.1 98 Fluorine incorporation efficiency
N-allyl-pyrimidine carboxamide 0.45 (DMF) 3.8 75 Heterocyclic ring stability

Notable Trends:

  • This compound’s high log P (8.2) reflects its lipophilicity, making it suitable for lipid bilayer integration but challenging for aqueous delivery .
  • Fluorinated compounds exhibit higher aqueous solubility due to polar substituents .

Critical Insights :

  • This compound’s pro-apoptotic activity is 3–4× stronger than non-hydroxylated ceramides due to enhanced membrane permeability .
  • The carboxylic acid analog ((Z)-Icos-11-enoic acid) shows weaker bioactivity, likely due to reduced cellular uptake .

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